Serialynic acid
Description
Serialynic acid is a novel phenolic compound first isolated from the fungal species Antrodia serialis . Phenolic compounds are characterized by hydroxyl groups attached to aromatic rings, conferring diverse biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties. While the exact molecular structure of this compound remains unspecified in available literature, its classification as a phenolic compound suggests structural similarities to other fungal-derived phenolics and plant-based polyphenols.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-[2,5-dihydroxy-4-(3-methylbut-3-en-1-ynyl)phenyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C16H18O4/c1-10(2)4-6-12-8-15(18)13(9-14(12)17)7-5-11(3)16(19)20/h8-9,11,17-18H,1,5,7H2,2-3H3,(H,19,20) |
InChI Key |
XLVYUNMQRIFHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C(=O)O |
Synonyms |
serialynic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
Salicylic acid exhibits typical carboxylic acid behavior in neutralization reactions:
The phenolic -OH group (pKa ≈ 13) remains protonated under these conditions, while the carboxylic acid group (pKa ≈ 2.97) deprotonates .
Esterification and Hydrolysis
Salicylic acid undergoes esterification and hydrolysis, key to pharmaceutical applications:
-
Synthesis of aspirin (acetylsalicylic acid) via reaction with acetic anhydride:
-
Hydrolysis kinetics of aspirin back to salicylic acid follow first-order kinetics, as shown below :
| Time (h) | [Aspirin] (M) | [Salicylic Acid] (M) |
|---|---|---|
| 0 | 5.55 × 10⁻³ | 0 |
| 2.0 | 5.51 × 10⁻³ | 0.040 × 10⁻³ |
| 30 | 1.82 × 10⁻³ | 3.73 × 10⁻³ |
Thermal Decomposition
Heating salicylic acid above 200°C induces decarboxylation and decomposition:
Electrophilic Substitution
The aromatic ring undergoes halogenation and sulfonation:
Catalytic Dehydrogenation
Palladium-catalyzed reactions enable selective transformations:
-
α,β-Unsaturated acids form via β-methylene C–H activation using six-membered chelate ligands (e.g., L39 ) .
-
γ-Alkylidene butenolides synthesize via five-membered chelate ligands (e.g., L5 ) under O₂ oxidation .
Chelation and Redox Reactions
-
Iron(III) chelation : The conjugate base forms stable complexes with Fe³⁺, relevant in analytical chemistry .
-
Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to form 2,5-dihydroxybenzoquinone, though pathways are highly pH-dependent .
Reaction with Cyanides and Sulfides
Salicylic acid’s reactivity is central to its roles in organic synthesis, pharmaceuticals, and industrial processes. Its dual functional groups enable versatile transformations, while thermal and catalytic pathways expand its utility in producing complex molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of this compound and Related Phenolic Compounds
*Molecular weights are approximate and based on standard references.
Key Observations :
Bioactivity Profiles
Key Observations :
- This compound’s antifungal activity may surpass plant-derived phenolics like ferulic acid, possibly due to structural adaptations in fungal defense systems .
- Compared to polyacetylenes (e.g., cis-heptadeca-...), this compound’s antifungal mechanism remains unexplored but could involve membrane disruption or oxidative stress induction.
Solubility and Stability
Phenolic compounds exhibit variable solubility based on substituents. This compound’s hydroxyl groups likely confer moderate water solubility, though less than sulfosalicylic acid’s sulfonic group-enhanced solubility . Stability under physiological conditions (e.g., pH, temperature) remains unstudied, unlike ferulic acid, which degrades under UV light .
Q & A
Q. How do I determine the optimal experimental conditions for studying Serialynic acid’s biochemical interactions?
To establish optimal conditions, begin by identifying the target biological system (e.g., enzyme, cell line) and relevant variables (pH, temperature, concentration). Use a factorial design to test interactions between variables . For enzymatic studies, include controls (e.g., substrate-only, enzyme-only) and measure reaction kinetics using spectrophotometry or fluorometry. Validate conditions with triplicate trials to ensure reproducibility .
Q. What methodologies are recommended for isolating and purifying this compound from natural sources?
Use column chromatography (e.g., HPLC, GC-MS) for isolation, guided by polarity and solubility profiles. Pre-purify samples via liquid-liquid extraction or solid-phase extraction. Confirm purity using NMR and mass spectrometry, and compare spectral data with established databases . Include purity thresholds (e.g., ≥95%) in protocols to ensure consistency .
Q. How can I design a robust hypothesis for studying this compound’s mechanism of action?
Formulate hypotheses based on gaps in existing literature. For example: “this compound inhibits [target enzyme] via competitive binding at the active site, altering substrate affinity.” Ensure testability by defining measurable outcomes (e.g., IC50 values, binding constants) and using tools like PICO (Population, Intervention, Comparison, Outcome) to structure the hypothesis .
Q. What are the best practices for conducting a literature review on this compound?
Q. How should I resolve contradictory data on this compound’s efficacy across different experimental models?
Conduct meta-analyses to identify variables causing discrepancies (e.g., cell type, assay conditions). Validate findings using orthogonal methods (e.g., in vitro vs. in vivo models) and apply statistical tools (ANOVA, regression analysis) to quantify variability. Cross-reference results with published studies to contextualize outliers .
Q. What strategies are effective for analyzing this compound’s structure-activity relationships (SAR) in multi-target systems?
Employ computational modeling (molecular docking, QSAR) to predict binding affinities across targets. Validate predictions with mutagenesis studies or isotopic labeling. Use heatmaps or 3D scatter plots to visualize SAR trends and identify pharmacophores .
Q. How can I ensure reproducibility in this compound synthesis protocols?
Document all steps in detail, including solvent grades, catalyst loads, and reaction times. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for data archiving .
Q. What ethical considerations apply to in vivo studies involving this compound?
Follow institutional guidelines (IACUC, IRB) for animal welfare or human trials. Justify sample sizes via power analyses to minimize unnecessary testing. Disclose conflicts of interest and include toxicity data (LD50, NOAEL) in publications .
Data Analysis & Presentation
Q. How should I present conflicting kinetic data for this compound in a publication?
Use comparative tables to highlight discrepancies (e.g., Km/Vmax values across studies). Discuss potential causes (assay sensitivity, buffer composition) in the “Limitations” section. Include error bars and confidence intervals in graphs to enhance transparency .
Q. What statistical methods are appropriate for dose-response studies of this compound?
Apply nonlinear regression to calculate EC50/IC50 values using software like GraphPad Prism. Report goodness-of-fit metrics (R², p-values) and use bootstrap resampling to assess parameter reliability. For multi-dose studies, employ ANOVA with post-hoc corrections (Tukey, Bonferroni) .
Contradiction & Validation
Q. How do I address reproducibility failures in this compound’s reported biological activity?
Replicate studies using identical materials (e.g., commercial batches from verified suppliers). Perform negative controls and validate instrumentation calibration. Publish null results to contribute to meta-research efforts .
Q. What validation steps are critical for confirming this compound’s novel targets?
Use CRISPR/Cas9 knockout models to assess target dependency. Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-validate with RNAi or pharmacological inhibitors in orthogonal assays .
Long-Term & Translational Research
Q. How can I design longitudinal studies to assess this compound’s stability and metabolite formation?
Use accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. Identify metabolites using isotopic tracing or hepatocyte incubation models. Publish degradation pathways in open-access repositories to aid regulatory submissions .
Q. What frameworks guide the translation of this compound research into preclinical trials?
Follow NIH’s Translational Science Spectrum, progressing from in vitro (T1) to in vivo (T2) and early-phase human trials (T3). Collaborate with pharmacologists to optimize PK/PD profiles and file pre-IND applications with regulatory agencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
